

# Physical characteristics and appearance of VO-Ohpic trihydrate solid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: VO-Ohpic trihydrate

Cat. No.: B10824045

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## In-Depth Technical Guide to VO-Ohpic Trihydrate Solid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **VO-Ohpic trihydrate**, a potent and selective inhibitor of the tumor suppressor protein PTEN (Phosphatase and Tensin Homolog). This document details its appearance, structural properties, and solubility, and provides relevant experimental protocols for its characterization and use in research.

## Physical Characteristics and Appearance

**VO-Ohpic trihydrate** is a crystalline solid. Its appearance is consistently reported as a light green to green powder. The compound is valued for its high purity in research applications.

Table 1: Summary of Physical and Chemical Properties

Property	Value	Reference(s)
Appearance	Crystalline solid	[1]
Color	Light green to green	MedchemExpress
Molecular Formula	C <sub>12</sub> H <sub>16</sub> N <sub>2</sub> O <sub>11</sub> V	[2]
Molecular Weight	415.20 g/mol	[3]
Purity	≥95% to >99%	[1]
CAS Number	476310-60-8	[1]

## Structural Information

While a single-crystal X-ray diffraction study for **VO-Ohpic trihydrate** specifically is not publicly available, data from closely related vanadyl-picolinate complexes provide insight into its likely molecular structure. Vanadium (IV) complexes with substituted picolinate ligands often exhibit distorted octahedral or square-pyramidal geometries. The structure of VO-Ohpic consists of a central vanadyl (VO<sup>2+</sup>) core coordinated to two hydroxypicolinate (Ohpic) ligands.

Note: The crystallographic data presented below is for an analogous vanadyl complex with methyl-substituted 8-hydroxyquinolines, which shares structural similarities with the picolinate ligands in VO-Ohpic. This data is provided to give a representative example of the crystallographic parameters for this class of compounds.

Table 2: Representative Crystallographic Data for a Related Vanadyl Complex

Parameter	Value
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /n
a (Å)	9.8525
b (Å)	23.6271
c (Å)	9.0904
β (°)	97.87
Volume (Å <sup>3</sup> )	2094.8
Z	4

## Solubility

The solubility of **VO-Ohpic trihydrate** is a critical parameter for its use in in vitro and in vivo studies. It is generally insoluble in water but shows good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Table 3: Solubility Data for **VO-Ohpic Trihydrate**

Solvent	Solubility	Reference(s)
Water	Insoluble	[4]
DMSO	≥ 50 mg/mL (120.42 mM)	MedchemExpress
Ethanol	Partially soluble with sonication	-
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline	≥ 1 mg/mL (2.41 mM)	[4]

## Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for determining the thermal stability and

decomposition profile of a solid compound. While specific TGA/DSC curves for **VO-Ohpic trihydrate** are not readily available in the literature, the expected thermal decomposition pattern for a hydrated metal-organic complex would involve an initial weight loss corresponding to the dehydration of water molecules, followed by the decomposition of the organic ligands at higher temperatures, ultimately leaving a metal oxide residue. For related vanadium complexes, the decomposition of organic components is often observed in multiple steps.

## Experimental Protocols

### Synthesis of VO-Ohpic

A previously reported procedure for the synthesis of  $[V(=O)(H_2O)(OHpic)_2]$  (VO-Ohpic) can be followed.<sup>[5]</sup> This typically involves the reaction of a vanadium salt with hydroxypicolinic acid in an aqueous solution.

### Solubility Determination (Shake-Flask Method)

A standard shake-flask method can be employed to determine the equilibrium solubility of **VO-Ohpic trihydrate** in various solvents.

- Add an excess amount of **VO-Ohpic trihydrate** solid to a known volume of the solvent in a sealed vial.
- Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Separate the undissolved solid from the solution by centrifugation and filtration through a 0.22 µm filter.
- Analyze the concentration of **VO-Ohpic trihydrate** in the clear supernatant using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

### PTEN Inhibition Assay

The inhibitory activity of **VO-Ohpic trihydrate** against PTEN can be determined using a phosphatase assay with a fluorogenic substrate like 3-O-methylfluorescein phosphate (OMFP).

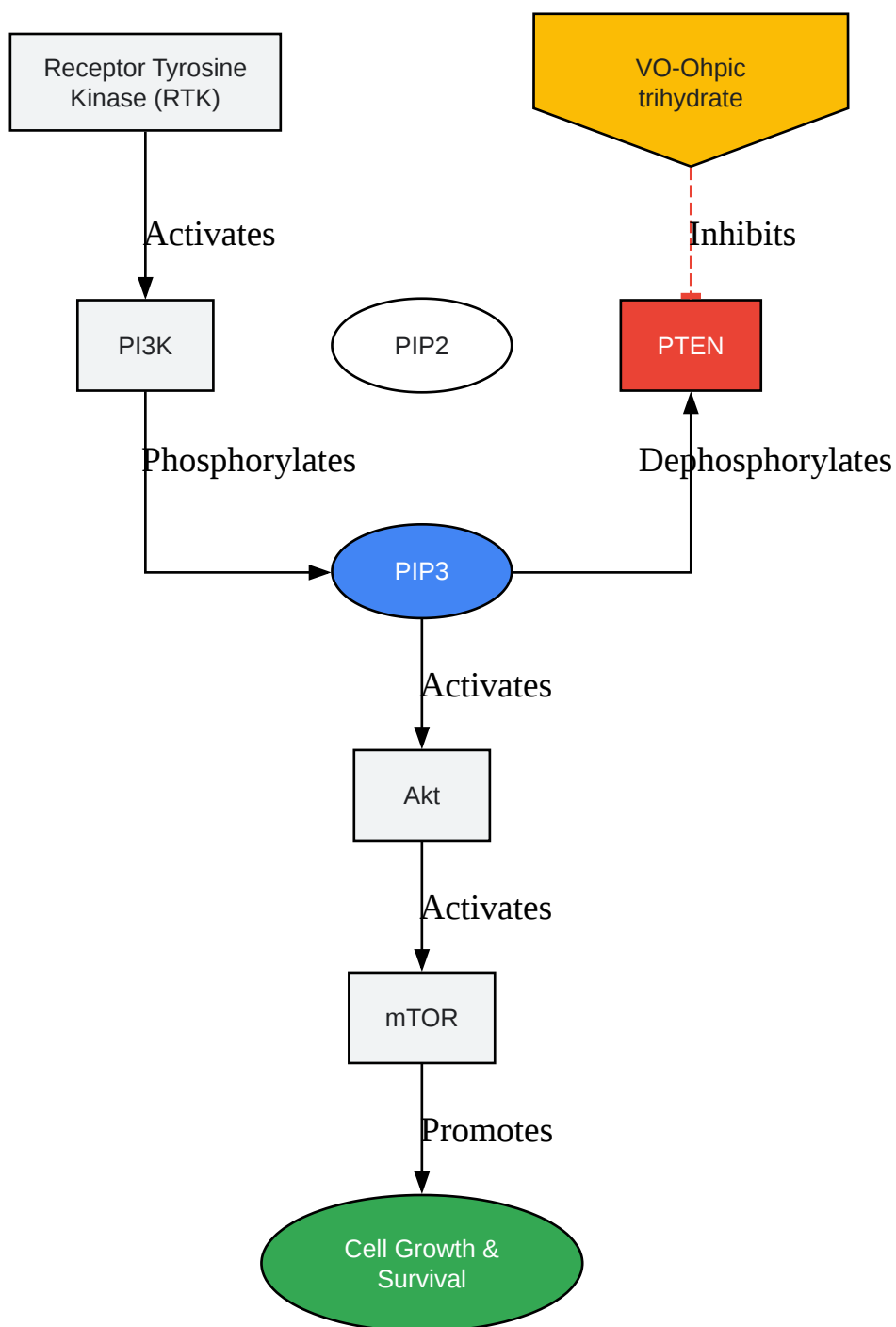
<sup>[5]</sup>

- Recombinantly express and purify PTEN protein.
- Prepare a stock solution of **VO-Ohpic trihydrate** in DMSO.
- In a 96-well plate, pre-incubate varying concentrations of **VO-Ohpic trihydrate** with a fixed concentration of PTEN in an appropriate assay buffer (e.g., 100 mM Tris, pH 7.4, containing 2 mM DTT) for 10 minutes at room temperature.
- Initiate the enzymatic reaction by adding the OMFP substrate.
- Monitor the increase in fluorescence over time using a fluorescence plate reader.
- Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC<sub>50</sub> value.

## Visualizations

### PTEN Signaling Pathway

The following diagram illustrates the canonical PTEN/PI3K/Akt signaling pathway, which is negatively regulated by PTEN. **VO-Ohpic trihydrate** inhibits PTEN, leading to the activation of this pathway.

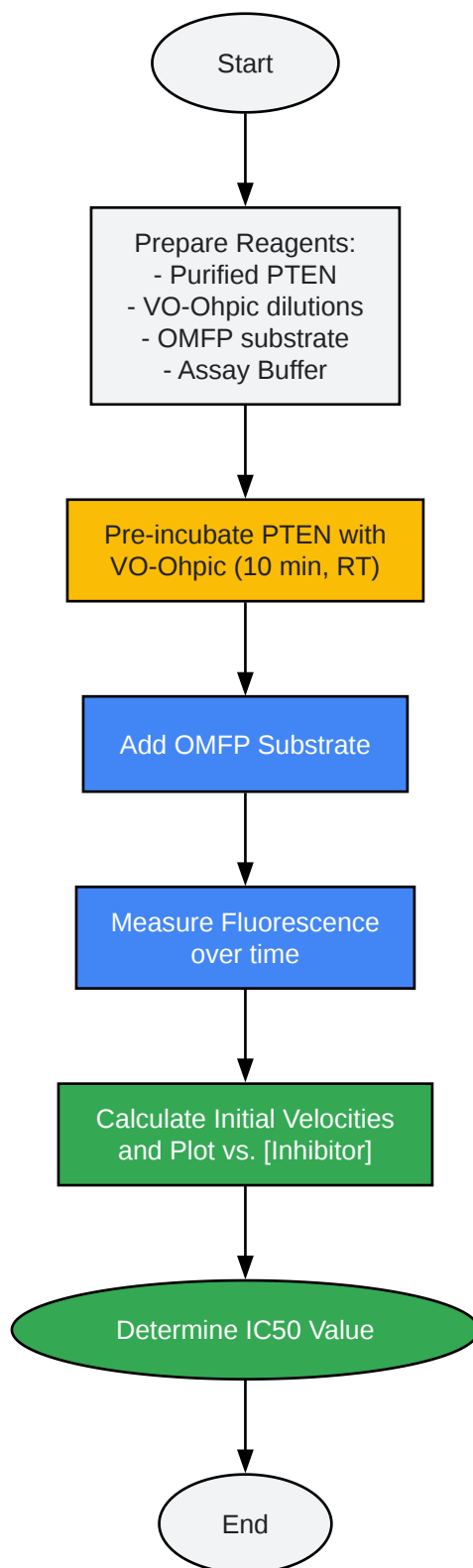


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Caption: PTEN signaling pathway and the inhibitory action of **VO-Ohpic trihydrate**.

## Experimental Workflow for PTEN Inhibition Assay

The following diagram outlines the key steps in determining the IC<sub>50</sub> of **VO-Ohpic trihydrate** against PTEN.



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Caption: Workflow for determining the PTEN inhibitory activity of **VO-Ohpic trihydrate**.

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)